Distinct CYP1A2-Mediated Atypical Sigmoidal Kinetics Differentiates Irisflorentin from Tectorigenin and Irigenin
In a head-to-head in vitro metabolic study using human liver microsomes (HLMs) and CYP recombinant enzymes, irisflorentin exhibited a unique atypical sigmoidal kinetic profile (Eadie-Hofstee convex curve with a "hooked" characteristic), whereas tectorigenin and irigenin followed standard Michaelis-Menten kinetics. The primary CYP isoform responsible for irisflorentin metabolism was identified as CYP1A2, contrasting sharply with tectorigenin (CYP2E1 and CYP3A4) and irigenin (CYP2C19) [1]. Molecular docking further revealed that irisflorentin binds to CYP1A2 predominantly via π-π stacking and hydrophobic interactions, while tectorigenin and irigenin bind to their respective CYP orthosteric sites via hydrogen bonds and π-π stacking [2].
| Evidence Dimension | CYP enzyme specificity and metabolic kinetics |
|---|---|
| Target Compound Data | Irisflorentin: CYP1A2 (primary), atypical sigmoidal kinetics (convex Eadie-Hofstee curve with hooked characteristic) |
| Comparator Or Baseline | Tectorigenin: CYP2E1 and CYP3A4, Michaelis-Menten kinetics; Irigenin: CYP2C19, Michaelis-Menten kinetics |
| Quantified Difference | Qualitative differentiation: CYP isoform divergence (CYP1A2 vs. CYP2E1/CYP3A4 vs. CYP2C19); kinetic model divergence (sigmoidal atypical vs. standard Michaelis-Menten) |
| Conditions | Human liver microsomes (HLMs) and CYP recombinant enzyme assays; molecular docking simulations |
Why This Matters
This CYP isoform specificity and atypical kinetics directly influence irisflorentin's in vivo metabolic clearance, potential for CYP-mediated drug-drug interactions, and tissue-specific bioavailability, making it a non-substitutable entity in pharmacokinetic and pharmacodynamic studies.
- [1] Gu J, Zhang X, Qiao G, et al. Typical and atypical metabolic characteristics of three iridaceae isoflavone components: in vitro and in silico studies. Front Pharmacol. 2025;16:1522857. PMID: 40008132. View Source
- [2] Gu J, et al. Front Pharmacol. 2025. (Molecular docking data on CYP binding interactions). View Source
